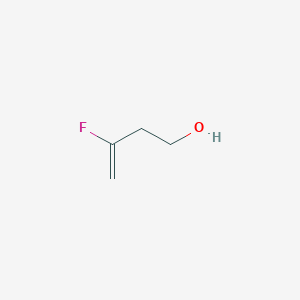
3-Fluorobut-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorobut-3-en-1-ol is an organic compound with the molecular formula C4H7FO. It is a fluorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. The presence of both a hydroxyl group and a fluorine atom in its structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the fluorination of but-3-en-1-ol using a fluorinating agent such as Selectfluor. The reaction typically occurs in a solvent like dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and solvents, as well as reaction conditions, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorobut-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-fluorobut-3-en-1-one.
Reduction: Formation of 3-fluorobutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluorobut-3-en-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluorobut-3-en-1-ol involves its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological molecules. The double bond allows for further functionalization, enabling the synthesis of a wide range of derivatives with specific activities.
Comparison with Similar Compounds
3-Chlorobut-3-en-1-ol: Similar structure but with a chlorine atom instead of fluorine.
3-Bromobut-3-en-1-ol: Similar structure but with a bromine atom instead of fluorine.
3-Iodobut-3-en-1-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: 3-Fluorobut-3-en-1-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. Fluorine’s high electronegativity and small size influence the compound’s reactivity, making it more resistant to metabolic degradation and enhancing its potential as a pharmaceutical intermediate.
Properties
CAS No. |
1612852-46-6 |
|---|---|
Molecular Formula |
C4H7FO |
Molecular Weight |
90.10 g/mol |
IUPAC Name |
3-fluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7FO/c1-4(5)2-3-6/h6H,1-3H2 |
InChI Key |
PSFNCYUGFYPKSV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(Aminomethyl)-5-methyl-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13463394.png)
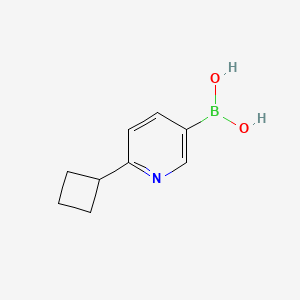

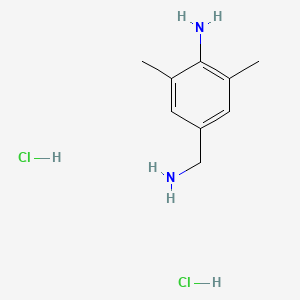
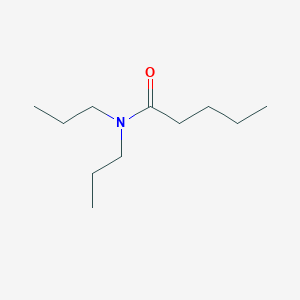
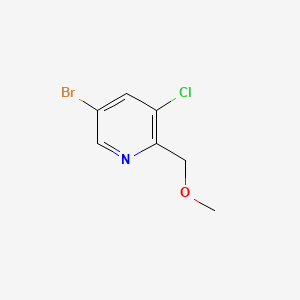
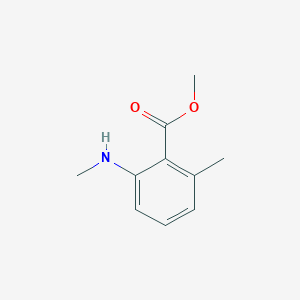

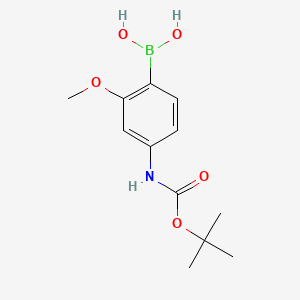
![Potassium [2-chloro-5-(trifluoromethyl)phenyl]trifluoroboranuide](/img/structure/B13463431.png)
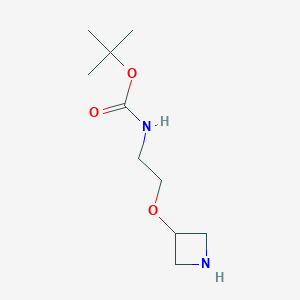
![Methyl 1-(iodomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13463440.png)
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-6-yl}methanamine dihydrochloride](/img/structure/B13463458.png)
